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methylazetidine-2-carboxylate

CAS No.: 681456-87-1

Cat. No.: B1429826 Get Quote

Executive Summary
Azetidines—saturated four-membered nitrogen heterocycles—have transitioned from academic

curiosities to privileged scaffolds in modern drug discovery.[1][2][3] Historically overshadowed

by their three-membered (aziridine) and five-membered (pyrrolidine) counterparts, azetidines

offer a unique "Goldilocks" zone of physicochemical properties. They possess sufficient ring

strain (~25 kcal/mol) to drive unique reactivity yet retain enough stability for metabolic

endurance.

For the medicinal chemist, azetidines serve two primary strategic functions:

Bioisosterism: They act as conformationally rigid replacements for gem-dimethyl groups or

morpholine rings, often lowering lipophilicity (LogD) while maintaining or enhancing potency.

Vector Control: The distinct bond angles of the four-membered ring (approx. 90°) provide

novel exit vectors for substituents, allowing precise positioning of pharmacophores in

enzyme active sites where larger rings might clash sterically.

Part 1: Physicochemical Profile & Mechanistic
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To effectively utilize azetidines, one must understand how their electronic structure differs from

homologous aliphatic amines.

Comparative Physicochemical Properties
Azetidines exhibit a counter-intuitive basicity profile driven by hybridization effects.

Property
Azetidine (4-
membered)

Pyrrolidine (5-
membered)

Piperidine (6-
membered)

Ring Strain (kcal/mol) ~25.4 ~6.2 ~0 (Chair)

Basicity (pKa of

conjugate acid)
~11.3 ~11.3 ~11.2

Hybridization (C-N

bonds)
High s-character Mixed High p-character (sp³)

Lone Pair Character High p-character sp³-like sp³-like

Lipophilicity (LogP) Low Moderate High

The Hybridization-Basicity Paradox
A common misconception is that ring strain reduces basicity. In reality, azetidine is often more

basic than piperidine.

Mechanism: To accommodate the strained ~90° bond angles, the nitrogen atom rehybridizes

to increase the s-character in the C-N

-bonds (s-orbitals allow for tighter angles).

Consequence: By conservation of orbital character, the lone pair orbital gains significant p-

character. Since p-orbitals are higher in energy and extend further from the nucleus than sp³

orbitals, the lone pair is more accessible for protonation, maintaining high basicity despite

the strain.

Part 2: Strategic Synthesis Methodologies
While classical methods rely on the cyclization of
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-haloamines, modern "strain-release" chemistry has revolutionized access to complex 3-
substituted azetidines.

Protocol A: Strain-Release Functionalization of 1-
Azabicyclo[1.1.0]butanes (ABBs)
This method represents the state-of-the-art for generating 3-substituted azetidines with high

stereocontrol. It exploits the relief of the massive strain energy in the bicyclic ABB system to

drive C-C bond formation.

Mechanism: The reaction proceeds via the lithiation of the bridgehead carbon (C3) of the ABB,

followed by trapping with an electrophile (e.g., a boronic ester).[3] The resulting "ate" complex

undergoes a 1,2-migration upon N-protonation, cleaving the central C-N bond to release strain

and forming the azetidine core.[3][4]

1-Azabicyclo[1.1.0]butane
(Substrate)

Lithiation (s-BuLi)
C3-Li Species

Deprotonation Boronate 'Ate' Complex
(Trapping with R-Bpin)

+ Electrophile (R-Bpin) 1,2-Migration
(Strain Release)

+ Electrophile Activation 3-Substituted Azetidine
(Final Product)

C-N Bond Cleavage

Click to download full resolution via product page

Figure 1: Mechanistic flow of strain-release functionalization converting ABBs to azetidines.

Experimental Protocol: Synthesis of 3-Arylazetidines via ABB
Adapted from Aggarwal et al. (2019)

Reagents:

1-Azabicyclo[1.1.0]butane (ABB) precursor (e.g., N-Boc-3-iodoazetidine converted in situ or

pre-formed sulfonyl-ABB).

Organolithium reagent (s-BuLi or t-BuLi).

Aryl boronic ester (Electrophile).

Solvent: Dry THF or Et₂O.

Step-by-Step Procedure:
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Generation of ABB-Li: In a flame-dried Schlenk flask under Argon, dissolve the ABB (1.0

equiv) in anhydrous Et₂O. Cool to –78 °C. Add s-BuLi (1.1 equiv) dropwise over 10 minutes.

Stir for 30 minutes to ensure complete lithiation of the C3 position.

Electrophile Trapping: Add the aryl boronic ester (1.2 equiv) dropwise as a solution in Et₂O.

Stir at –78 °C for 1 hour. The solution typically turns from yellow to colorless as the "ate"

complex forms.

Strain-Release Migration: Warm the mixture to 0 °C. Add a solution of NBS (N-

bromosuccinimide) or simple electrophilic halogen source (oxidative migration) OR treat with

mild acid (protodeboronation migration depending on specific variant). For the standard

homologation: Add MeOH/acetic acid to trigger the 1,2-migration via protonation of the

nitrogen.

Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x).[5] Dry organics over

Na₂SO₄ and concentrate.

Purification: Flash column chromatography (typically DCM/MeOH gradients) yields the 3-

substituted azetidine.

Critical Control Point: The temperature must be strictly maintained at –78 °C during lithiation.

ABB-Li species are unstable and can decompose (polymerize) if warmed before electrophile

trapping.

Part 3: Applications in Drug Discovery[1][2][7]
Case Study 1: Baricitinib (Olumiant)
Therapeutic Area: Rheumatoid Arthritis (JAK1/2 Inhibitor).[6] Role of Azetidine: Baricitinib

features an azetidine-3-sulfonamide moiety.

Structural Logic: The azetidine ring acts as a rigid linker connecting the ethylsulfonyl group to

the pyrazole core.

Benefit: Unlike a flexible ethyl chain, the azetidine ring locks the sulfonamide into a specific

vector, optimizing hydrogen bonding interactions within the JAK active site while minimizing

the entropic penalty of binding.
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Synthesis Insight: Industrially, this is often synthesized via the Horner-Wadsworth-Emmons

reaction of N-Boc-3-azetidinone, demonstrating the utility of the ketone functionality at C3.

Case Study 2: Cobimetinib (Cotellic)
Therapeutic Area: Melanoma (MEK Inhibitor).[7] Role of Azetidine: Cobimetinib contains a

complex 3-hydroxy-3-(piperidin-2-yl)azetidine spiro-like system.

Structural Logic: The azetidine ring projects the primary amine into the catalytic loop of the

MEK kinase.

Benefit: Crystallographic data reveals that the conformational constraint of the azetidine is

critical for positioning the amine to form a high-energy hydrogen bond with Asp190. A larger

ring (pyrrolidine) would clash sterically or misalign this interaction, resulting in a loss of

potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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